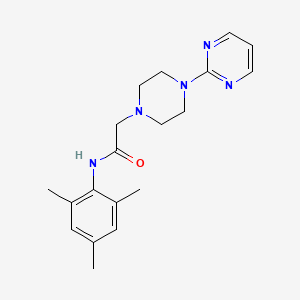
2-(4-pyrimidin-2-ylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-pyrimidin-2-ylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide, also known as TPA-023, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of drugs known as positive allosteric modulators of the GABAA receptor, which is the primary inhibitory neurotransmitter in the central nervous system.
Mecanismo De Acción
2-(4-pyrimidin-2-ylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide acts as a positive allosteric modulator of the GABAA receptor, which enhances the activity of the receptor in response to the binding of the neurotransmitter gamma-aminobutyric acid (GABA). This leads to an increase in the inhibitory tone of the central nervous system, resulting in anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
2-(4-pyrimidin-2-ylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the activity of the GABAA receptor, leading to enhanced inhibitory neurotransmission in the central nervous system. Additionally, 2-(4-pyrimidin-2-ylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide has been shown to decrease the activity of the HPA axis, which is involved in the stress response. This may contribute to its anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-pyrimidin-2-ylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is its high potency and selectivity for the GABAA receptor. This allows for precise modulation of the receptor activity in preclinical studies. However, one limitation of 2-(4-pyrimidin-2-ylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-(4-pyrimidin-2-ylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide. One area of interest is its potential use in the treatment of anxiety disorders, such as generalized anxiety disorder and post-traumatic stress disorder. Additionally, 2-(4-pyrimidin-2-ylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide may have potential applications in the treatment of drug addiction and withdrawal. Finally, further studies are needed to fully understand the biochemical and physiological effects of 2-(4-pyrimidin-2-ylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide, as well as its potential long-term effects on the central nervous system.
Métodos De Síntesis
The synthesis of 2-(4-pyrimidin-2-ylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide involves the reaction of 2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanol with 2,4,6-trimethylbenzoyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain 2-(4-pyrimidin-2-ylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide in high purity.
Aplicaciones Científicas De Investigación
2-(4-pyrimidin-2-ylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in preclinical studies. Additionally, 2-(4-pyrimidin-2-ylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide has been investigated for its potential use in the treatment of schizophrenia, depression, and alcohol dependence.
Propiedades
IUPAC Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-14-11-15(2)18(16(3)12-14)22-17(25)13-23-7-9-24(10-8-23)19-20-5-4-6-21-19/h4-6,11-12H,7-10,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSQJRUHFZFZKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2CCN(CC2)C3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7638218.png)
![N-[6-(1H-benzimidazol-1-yl)pyridin-3-yl]acetamide](/img/structure/B7638221.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclohexen-1-yl)-N-ethylacetamide](/img/structure/B7638231.png)
![ethyl 6-[[[2-(2,6-dimethylanilino)-2-oxoethyl]-methylamino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7638237.png)
![1-[(2-Thiophen-3-yl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B7638239.png)
![3-phenyl-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B7638248.png)
![4-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]piperazin-2-one](/img/structure/B7638250.png)
![2-[(3-Oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B7638256.png)
![4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7638264.png)
![4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7638268.png)
![2-methyl-5-methylsulfonyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B7638274.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-pyrrolidin-1-ylethanone](/img/structure/B7638280.png)
![N-[2-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B7638293.png)